2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-tert-butylbenzaldehyde with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl moiety but lacks the imidazole ring.
2-(4-tert-Butylphenyl)ethanol: Contains a similar phenyl group but with an ethanol substituent instead of the imidazole ring.
Uniqueness
2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both the tert-butylphenyl group and the dihydroimidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
67277-66-1 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-7H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
JRUYKUSXUFPDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NCCN2 |
Origin of Product |
United States |
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